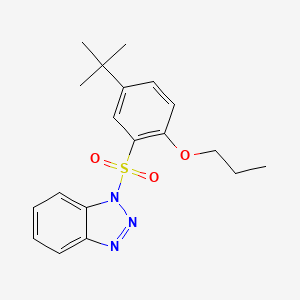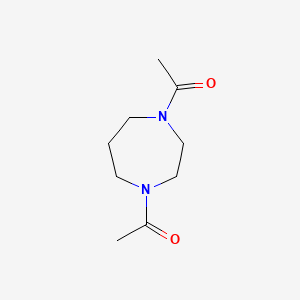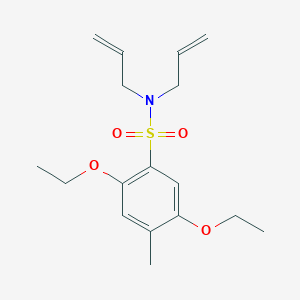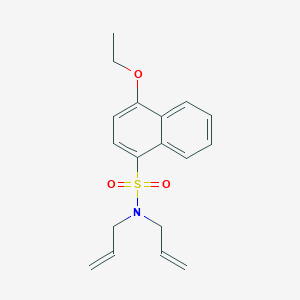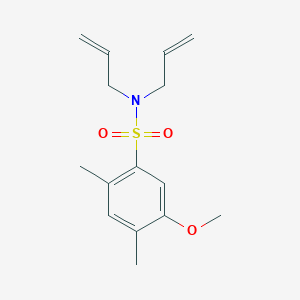![molecular formula C17H16N4O B7547103 3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide, also known as JNJ-42041935, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a pyrazole derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
作用机制
3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide inhibits the activity of HDACs and PDEs by binding to their active sites. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. PDEs are enzymes that degrade cyclic nucleotides, which play important roles in cellular signaling pathways. By inhibiting the activity of HDACs and PDEs, this compound can modulate gene expression and cellular signaling pathways, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to improve memory and cognitive function in preclinical studies.
实验室实验的优点和局限性
One of the advantages of 3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide is its specificity for HDACs and PDEs, which allows for targeted modulation of gene expression and cellular signaling pathways. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several potential future directions for the study of 3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide. One direction is the development of more potent and selective inhibitors of HDACs and PDEs. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic applications for the treatment of cancer and inflammatory disorders. Its specificity for HDACs and PDEs allows for targeted modulation of gene expression and cellular signaling pathways, leading to anti-inflammatory and anti-tumor effects. Further studies are needed to determine the safety and efficacy of this compound in clinical trials and to explore its potential therapeutic applications in other diseases.
合成方法
The synthesis of 3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of pyridine with 3-bromo-1-phenylethane, followed by the reaction of the resulting compound with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with 5-isocyanatovaleric acid to form the carboxamide group. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play crucial roles in the regulation of gene expression and cellular signaling pathways. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and inflammatory disorders.
属性
IUPAC Name |
3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12(14-8-5-9-18-11-14)19-17(22)16-10-15(20-21-16)13-6-3-2-4-7-13/h2-12H,1H3,(H,19,22)(H,20,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOMMSRLGPFDCL-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

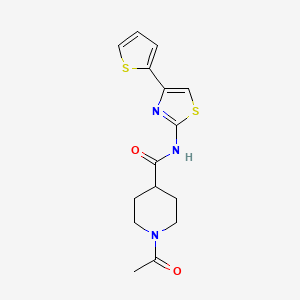
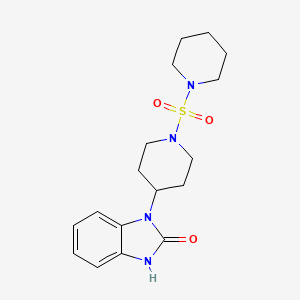

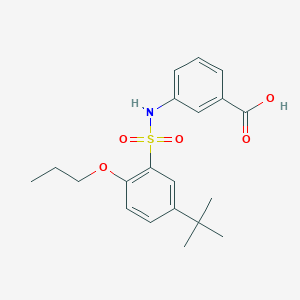
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
